1-Methyl-3-(propan-2-yl)piperazine 1-Methyl-3-(propan-2-yl)piperazine
Brand Name: Vulcanchem
CAS No.: 1248907-64-3
VCID: VC3192087
InChI: InChI=1S/C8H18N2/c1-7(2)8-6-10(3)5-4-9-8/h7-9H,4-6H2,1-3H3
SMILES: CC(C)C1CN(CCN1)C
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol

1-Methyl-3-(propan-2-yl)piperazine

CAS No.: 1248907-64-3

Cat. No.: VC3192087

Molecular Formula: C8H18N2

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-3-(propan-2-yl)piperazine - 1248907-64-3

Specification

CAS No. 1248907-64-3
Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
IUPAC Name 1-methyl-3-propan-2-ylpiperazine
Standard InChI InChI=1S/C8H18N2/c1-7(2)8-6-10(3)5-4-9-8/h7-9H,4-6H2,1-3H3
Standard InChI Key AWEMTXATTGFXPG-UHFFFAOYSA-N
SMILES CC(C)C1CN(CCN1)C
Canonical SMILES CC(C)C1CN(CCN1)C

Introduction

Chemical Structure and Properties

Structural Characteristics

1-Methyl-3-(propan-2-yl)piperazine features a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4 (the piperazine core), with a methyl group attached to one nitrogen and an isopropyl (propan-2-yl) group at the carbon in position 3. The structure shares some similarities with other substituted piperazines found in pharmacologically active compounds.

The molecular formula of 1-Methyl-3-(propan-2-yl)piperazine is C8H18N2, which can be compared with related compounds such as 4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine (C12H21N3) that contains both piperidine and pyrazole moieties with similar substituent patterns .

Physical and Chemical Properties

While the search results don't provide specific data for 1-Methyl-3-(propan-2-yl)piperazine, we can draw some inferences based on related compounds. The table below presents estimated properties compared with the related compound 4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine:

Property1-Methyl-3-(propan-2-yl)piperazine (Estimated)4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine (Reference)
Molecular WeightApproximately 156-158 g/mol207.32 g/mol
Physical StateLikely liquid or crystalline solidNot specified
SolubilityLikely soluble in organic solvents, partially soluble in waterNot specified
Boiling PointEstimated 180-220°CNot available
Hydrogen Bond Acceptors2Not specified
Hydrogen Bond Donors1Not specified

Like other piperazine derivatives, 1-Methyl-3-(propan-2-yl)piperazine likely exhibits basic properties due to the presence of nitrogen atoms, which can accept protons to form salts with acids.

Synthesis Methods

General Synthetic Approaches

The synthesis of 1-Methyl-3-(propan-2-yl)piperazine would typically involve either:

  • Substitution of an existing piperazine ring

  • Construction of the piperazine ring with the desired substituents in place

Based on the synthetic approaches described for related compounds in the search results, several potential methods can be proposed.

Purification Techniques

Applications and Research Findings

Role as a Building Block

1-Methyl-3-(propan-2-yl)piperazine could serve as a valuable building block for more complex molecular structures. The search results provide examples of how piperazine derivatives are incorporated into larger molecules, such as:

  • 3-methyl-6-{3-[4-(propan-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-1-propylpyrimidine-2,4(1H,3H)-dione (MW: 405.54)

  • 2-Methyl-3-(methylsulfanyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one (C12H20N2OS)

These examples demonstrate how piperazine moieties can be functionalized to create compounds with specific properties and activities.

Comparative Analysis with Related Compounds

Structural Comparisons

The table below compares 1-Methyl-3-(propan-2-yl)piperazine with structurally related compounds mentioned in the search results:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
1-Methyl-3-(propan-2-yl)piperazineC8H18N2~156-158 g/molBasic piperazine with methyl and isopropyl substituents
3-methyl-6-{3-[4-(propan-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-1-propylpyrimidine-2,4(1H,3H)-dioneC21H35N5O3405.54 g/mol Contains piperazine, piperidin-1-yl, and pyrimidine moieties; more complex structure
4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidineC12H21N3207.32 g/mol Contains pyrazole and piperidine instead of piperazine
2-Methyl-3-(methylsulfanyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-oneC12H20N2OSNot specified Contains prop-2-yn-1-yl group on piperazine and a carbonyl group

Physicochemical Property Comparison

Comparing the physicochemical properties of 1-Methyl-3-(propan-2-yl)piperazine with the related compound 3-methyl-6-{3-[4-(propan-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-1-propylpyrimidine-2,4(1H,3H)-dione reveals interesting differences:

Property1-Methyl-3-(propan-2-yl)piperazine (Estimated)3-methyl-6-{3-[4-(propan-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-1-propylpyrimidine-2,4(1H,3H)-dione
LogP~1.0-1.51.469
LogD~0.5-1.00.7668
LogSw~-1.0-1.369
H-bond Acceptors27
Polar Surface Area~15-25 Ų56.38 Ų

These comparisons highlight that 1-Methyl-3-(propan-2-yl)piperazine would likely have fewer hydrogen bond acceptors and a smaller polar surface area compared to more complex derivatives, potentially affecting its solubility and membrane permeability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator